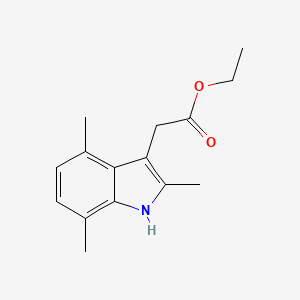

ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate

CAS No.: 92652-15-8

Cat. No.: VC17308846

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92652-15-8 |

|---|---|

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate |

| Standard InChI | InChI=1S/C15H19NO2/c1-5-18-13(17)8-12-11(4)16-15-10(3)7-6-9(2)14(12)15/h6-7,16H,5,8H2,1-4H3 |

| Standard InChI Key | BNLBEMZIDYRZHN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(NC2=C(C=CC(=C12)C)C)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate, reflects its core structure: a 1H-indole ring substituted with methyl groups at positions 2, 4, and 7, coupled with an ethyl acetate moiety at the 3-position . The indole nucleus consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Methyl substitutions at the 2-, 4-, and 7-positions introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

The ethyl acetate side chain () enhances the compound’s lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 3.20 . This property is critical for membrane permeability in biological systems and solubility in organic solvents, making it a candidate for drug discovery pipelines requiring balanced hydrophobicity.

Synthesis and Purification Strategies

Synthetic Pathways

-

Friedel-Crafts Acylation: Introducing the acetate side chain via electrophilic substitution at the indole’s 3-position.

-

Alkylation: Installing methyl groups through reactions with methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

-

Esterification: Converting a carboxylic acid intermediate to the ethyl ester using ethanol and acid catalysis .

A related synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate employed a domino aza-alkylation/Michael addition sequence, followed by desulfonative dehydrogenation . This one-pot method, utilizing triethylamine and DBU as bases, achieved yields >70% and could be adapted for the target compound by substituting nitrobenzoyl reagents with trimethylacetyl equivalents .

Purification Techniques

Purification of indole derivatives typically involves silica gel chromatography with ethyl acetate/hexane gradients . For ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate, a 1:10 ethyl acetate/hexane mixture would elute the product while retaining polar impurities. Recrystallization from ethanol or methanol may further enhance purity, as indole esters often form crystalline solids .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s boiling point is estimated at 384.8°C at atmospheric pressure, with a flash point of 186.5°C, indicating moderate thermal stability . Its density (1.115 g/cm³) and refractive index (1.583) align with aromatic esters, suggesting compatibility with standard laboratory glassware and storage conditions .

Solubility and Partitioning

Ethyl 2-(2,4,7-trimethyl-1H-indol-3-yl)acetate is sparingly soluble in water but miscible with organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). The LogP value of 3.20 predicts favorable partitioning into lipid bilayers, a trait advantageous for bioactive molecules targeting intracellular targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume